molecular formula C12H14O B1335393 2-Benzylcyclopentanone CAS No. 2867-63-2

2-Benzylcyclopentanone

Cat. No.: B1335393
CAS No.: 2867-63-2
M. Wt: 174.24 g/mol
InChI Key: TVKMRMXVNWHKTF-UHFFFAOYSA-N
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Description

2-Benzylcyclopentanone is an organic compound with the molecular formula C12H14O It is a cyclopentanone derivative where a benzyl group is attached to the second carbon of the cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylcyclopentanone typically involves the reaction of cyclopentanone with benzyl chloride in the presence of a base. One common method is as follows:

  • Preparation of 2-Benzyl-2-carbomethoxycyclopentanone:

    • A dry three-necked flask is fitted with a stirrer, reflux condenser, and dropping funnel.
    • Sodium is added to absolute toluene and heated to reflux until the sodium is finely pulverized.
    • A solution of 2-carbomethoxycyclopentanone in benzene is added dropwise, followed by benzyl chloride.
    • The mixture is heated under reflux, then worked up to yield 2-Benzyl-2-carbomethoxycyclopentanone.
  • Conversion to this compound:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Benzylcyclopentanone undergoes various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzylcyclopentanol.

    Substitution: Benzylic halides.

Scientific Research Applications

2-Benzylcyclopentanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzylcyclopentanone involves its interaction with various molecular targets. The benzyl group can participate in resonance stabilization, influencing the reactivity of the compound. The carbonyl group can act as an electrophile, making it susceptible to nucleophilic attack. These interactions are crucial in its chemical behavior and potential biological activity .

Comparison with Similar Compounds

    Cyclopentanone: Lacks the benzyl group, making it less reactive in certain reactions.

    Benzylcyclopentanol: The reduced form of 2-Benzylcyclopentanone.

    Benzylcyclopentane: Lacks the carbonyl group, altering its reactivity.

Properties

IUPAC Name

2-benzylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c13-12-8-4-7-11(12)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKMRMXVNWHKTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601318933
Record name 2-Benzylcyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2867-63-2
Record name 2-Benzylcyclopentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2867-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzylcyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Benzylcyclopentan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 2-benzylcyclopentanone and how do they influence its reactivity?

A1: this compound features a cyclopentanone ring with a benzyl group attached to the alpha carbon. This structure allows for a variety of chemical transformations. For instance, the carbonyl group makes it susceptible to nucleophilic attack, enabling reactions like reduction to the corresponding alcohol. Furthermore, the presence of the benzyl group introduces steric hindrance, influencing the stereoselectivity of reactions. One study demonstrated this by using this compound as a substrate in an oxidation reaction with dimethyldioxirane, yielding the α-hydroxy carbonyl compound with high diastereoselectivity. []

Q2: How can this compound be used to study solid-state photoreactions?

A2: Derivatives of this compound, specifically 5-benzylidene-2-benzylcyclopentanone and 5-benzylidene-2-(4-chlorobenzyl)-cyclopentanone, have proven valuable in investigating the mechanism of [2+2] photodimerization reactions in the solid state. [, ] Researchers monitored the structural changes occurring within single crystals of these compounds during UV irradiation using X-ray diffraction. This allowed for the observation of molecular movements, changes in intermolecular distances, and variations in cell constants throughout the photoreaction. These studies provided crucial insights into the dynamic processes involved in solid-state photochemistry.

Q3: Is this compound a suitable substrate for enzymatic reduction?

A3: Yes, research has shown that this compound can be reduced by an aromatic aldehyde-ketone reductase (F3) isolated from rabbit liver cytosol. [] This enzyme exhibits a preference for NADPH as a cofactor and displays activity towards a variety of aromatic aldehydes, ketones, cyclohexanones, and 5α-3-ketosteroids. Interestingly, while simple cyclopentanones are not substrates, the presence of the benzyl group in this compound renders it a suitable substrate, highlighting the enzyme's specificity and the influence of substrate structure on enzymatic activity.

Q4: Can this compound be used to synthesize other valuable compounds?

A4: Absolutely. One study investigated the catalytic and chemical hydrogenation of 2-benzylidenecyclopentanone and this compound. [] This research successfully produced cis- and trans-2-benzylcyclopentanol, showcasing the potential for using this compound as a starting material for synthesizing a variety of derivatives with potential applications in different fields.

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